Cas no 6344-89-4 (1-(furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione)

1-(furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione structure
6344-89-4 structure
Product Name:1-(furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione
CAS No:6344-89-4
MF:C14H12O5
MW:260.242084503174
CID:1652129
PubChem ID:242584
Update Time:2025-04-21

1-(furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione
    • 1-Furyl-(2)-(2-hydroxy-4-methoxy-phenyl)-propan-1,3-dion
    • NSC51346
    • AG-J-48968
    • AC1L69ST
    • KST-1B8109
    • AC1Q5G3K
    • 1-Furyl-(2)-&lt
    • 2-hydroxy-4-methoxy-phenyl&gt
    • -propan-1,3-dion
    • AR-1B2997
    • CTK5B9260
    • 1-Furyl-(2)-(2-hydroxy-4-methoxy-phenyl)-propan-1,3-dion; NSC51346; AG-J-48968; AC1L69ST; KST-1B8109; AC1Q5G3K; 1-Furyl-(2)-< 2-hydroxy-4-methoxy-phenyl> -propan-1,3-dion; AR-1B2997; CTK5B9260;
    • NSC-51346
    • DTXSID30287504
    • 6344-89-4
    • Inchi: 1S/C14H12O5/c1-18-9-4-5-10(11(15)7-9)12(16)8-13(17)14-3-2-6-19-14/h2-7,15H,8H2,1H3
    • InChI Key: WFGCQSISQODKGO-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(CC(C1C=CC(=CC=1O)OC)=O)=O

Computed Properties

  • Exact Mass: 260.06846
  • Monoisotopic Mass: 260.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 76.7Ų

Experimental Properties

  • Density: 1.287
  • Boiling Point: 472.8°C at 760 mmHg
  • Flash Point: 239.7°C
  • Refractive Index: 1.574
  • PSA: 76.74
  • LogP: 2.44950
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